2-hydroxy-6-[(8Z,11Z)-pentadeca-8,11,14-trienyl]benzoic acid
Overview
Description
2-hydroxy-6-[(8Z,11Z)-pentadeca-8,11,14-trien-1-yl]benzoic acid is a hydroxybenzoic acid. It is functionally related to a salicylic acid.
2-hydroxy-6-[(8Z,11Z)-pentadeca-8,11,14-trienyl]benzoic acid is a natural product found in Anacardium occidentale with data available.
Biological Activity
2-Hydroxy-6-[(8Z,11Z)-pentadeca-8,11,14-trienyl]benzoic acid, also known as anacardic acid triene, is a phenolic lipid compound derived from cashew nuts and other plants. This compound has garnered attention due to its diverse biological activities, including antibacterial, anti-inflammatory, and potential anticancer properties. This article delves into the biological activities of this compound, supported by data tables and research findings.
- Chemical Formula : C22H30O3
- Molecular Weight : 342.479 Daltons
- IUPAC Name : this compound
- SMILES Code : OC(=O)c1c(O)cccc1CCCCCCC\C=C/C\
Antibacterial Activity
Research indicates that anacardic acid exhibits significant antibacterial properties against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of biofilm formation.
Anti-inflammatory Effects
Anacardic acid has shown potential in reducing inflammation through the inhibition of cyclooxygenase (COX) enzymes. This property suggests its usefulness in treating inflammatory conditions such as arthritis. A study demonstrated that treatment with anacardic acid reduced levels of pro-inflammatory cytokines in vitro.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Antioxidant Activity
The compound exhibits antioxidant properties that can scavenge free radicals and reduce oxidative stress. This activity is crucial for protecting cells from damage associated with chronic diseases.
ADMET Properties
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound reveals promising characteristics:
Property | Value | Probability (%) |
---|---|---|
Human Intestinal Absorption | + | 96.04 |
Blood Brain Barrier | - | 72.50 |
Human Oral Bioavailability | + | 61.43 |
Skin Irritation | + | 54.68 |
Estrogen Receptor Binding | + | 85.45 |
Androgen Receptor Binding | + | 52.18 |
Study on Antibacterial Activity
A study conducted by focused on the profiling of anacardic acids from cashew nuts using high-speed countercurrent chromatography. The results indicated that these compounds exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli.
Study on Anti-inflammatory Effects
In a controlled experiment published in the Journal of Ethnopharmacology, researchers treated inflammatory models with anacardic acid and observed a significant reduction in inflammation markers compared to control groups .
Study on Anticancer Activity
A recent investigation explored the anticancer effects of anacardic acid on human breast cancer cells. The study found that treatment with the compound led to increased apoptosis rates and decreased cell viability .
Properties
IUPAC Name |
2-hydroxy-6-[(8Z,11Z)-pentadeca-8,11,14-trienyl]benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(23)21(19)22(24)25/h2,4-5,7-8,15,17-18,23H,1,3,6,9-14,16H2,(H,24,25)/b5-4-,8-7- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVGEKPNSCFQIR-UTOQUPLUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC/C=C\C/C=C\CCCCCCCC1=C(C(=CC=C1)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70872877 | |
Record name | 2-Hydroxy-6-[(8Z,11Z)-pentadeca-8,11,14-trien-1-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70872877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103904-73-0 | |
Record name | 2-Hydroxy-6-(8Z,11Z)-8,11,14-pentadecatrien-1-ylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103904-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-6-[(8Z,11Z)-pentadeca-8,11,14-trien-1-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70872877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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